molecular formula C20H20Cl2N2OS B8360041 [1-Benzyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl]methanol

[1-Benzyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl]methanol

Cat. No. B8360041
M. Wt: 407.4 g/mol
InChI Key: MHVFXAWPBMKIJQ-UHFFFAOYSA-N
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Patent
US05910506

Procedure details

1-Benzyl-2-chloromethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole (28e)was synthesized from [1-benzyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazol-2-yl]methanol by the same synthetic process as that for (28a)in Example 66, and without purification of this compound, 2-azidomethyl-1-benzyl-5-(3,5-dichlorophenylthio)-4-isopropylimidazole (29e)was obtained by the same synthetic process as that for (29a)in Example 66. Oil.
Name
1-Benzyl-2-chloromethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12]([S:13][C:14]2[CH:19]=[C:18]([Cl:20])[CH:17]=[C:16]([Cl:21])[CH:15]=2)=[C:11]([CH:22]([CH3:24])[CH3:23])[N:10]=[C:9]1[CH2:25]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([N:34]1C(SC2C=C(Cl)C=C(Cl)C=2)=C(C(C)C)N=C1CO)C1C=CC=CC=1>>[NH2:34][CH2:25][C:9]1[N:8]([CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:12]([S:13][C:14]2[CH:15]=[C:16]([Cl:21])[CH:17]=[C:18]([Cl:20])[CH:19]=2)=[C:11]([CH:22]([CH3:23])[CH3:24])[N:10]=1

Inputs

Step One
Name
1-Benzyl-2-chloromethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=NC(=C1SC1=CC(=CC(=C1)Cl)Cl)C(C)C)CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=NC(=C1SC1=CC(=CC(=C1)Cl)Cl)C(C)C)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
without purification of this compound, 2-azidomethyl-1-benzyl-5-(3,5-dichlorophenylthio)-4-isopropylimidazole (29e)was
CUSTOM
Type
CUSTOM
Details
obtained by the same synthetic process as that for (29a)in Example 66

Outcomes

Product
Name
Type
Smiles
NCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.